molecular formula C22H27N5O5 B12719831 1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate CAS No. 84041-76-9

1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate

Cat. No.: B12719831
CAS No.: 84041-76-9
M. Wt: 441.5 g/mol
InChI Key: HTPAHTKFHIIJTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-2(1H)-one hybrids are recognized for their inhibitory activity against HIV-1 reverse transcriptase (RT), as demonstrated by molecular modeling and experimental studies . The target compound features a unique combination of substituents: an ethyl group at position 1, a hydroxy group at position 6, a methyl group at position 4, an o-nitrophenyl azo group at position 3, a piperidinomethyl moiety at position 5, and a monoacetate ester. These modifications are hypothesized to enhance binding affinity, solubility, and pharmacokinetic properties compared to simpler pyridinone analogs .

Properties

CAS No.

84041-76-9

Molecular Formula

C22H27N5O5

Molecular Weight

441.5 g/mol

IUPAC Name

[1-ethyl-4-methyl-5-[(2-nitrophenyl)diazenyl]-6-oxo-3-(piperidin-1-ylmethyl)pyridin-2-yl] acetate

InChI

InChI=1S/C22H27N5O5/c1-4-26-21(29)20(24-23-18-10-6-7-11-19(18)27(30)31)15(2)17(22(26)32-16(3)28)14-25-12-8-5-9-13-25/h6-7,10-11H,4-5,8-9,12-14H2,1-3H3

InChI Key

HTPAHTKFHIIJTA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C(C1=O)N=NC2=CC=CC=C2[N+](=O)[O-])C)CN3CCCCC3)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Introduction of the Azo Group: The azo group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyridinone core.

    Acetylation: The final step involves the acetylation of the compound to form the monoacetate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives or other oxidized products.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Biology: May serve as a probe or marker in biological assays due to its azo group.

    Industry: Used in the production of dyes and pigments due to its vivid color properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate would depend on its specific application. For example:

    In Biological Systems: The compound may interact with specific enzymes or receptors, leading to changes in cellular processes.

    In Chemical Reactions: The azo group can participate in electron transfer reactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

Structural Analogues

The structural uniqueness of the target compound becomes evident when compared to related pyridinone derivatives and azo-linked compounds:

Compound Name / Feature Position 1 Position 3 Position 4 Position 5 Position 6 Key Functional Groups Reference
Target Compound Ethyl o-Nitrophenyl azo Methyl Piperidinomethyl Hydroxy Monoacetate ester -
4-Hydroxy-6-methylpyridin-2(1H)-one - - Methyl - Hydroxy None
Pyrazolo[3,4-b]pyridin-6-ones Phenyl Cyano Methyl - - Pyrazole fused ring
Phenacyl-thio pyrazolo-pyrimidinones Phenyl Phenacyl thioether - - - Thioxo group

Key Observations:

  • The o-nitrophenyl azo group at position 3 in the target compound introduces strong electron-withdrawing effects and π-conjugation, which may enhance interactions with hydrophobic enzyme pockets (e.g., HIV-1 RT) compared to simpler nitro or cyano groups in analogs .
  • The piperidinomethyl substituent at position 5 likely improves solubility and membrane permeability due to its basic amine functionality, a feature absent in other pyridinones .

Efficiency Comparison :

  • Traditional methods (e.g., phenacyl chloride reactions) require prolonged heating, whereas ionic liquid-mediated syntheses (as in ) offer faster, greener alternatives. The target compound’s synthesis likely demands specialized conditions for azo bond formation and piperidinomethyl introduction.
Physicochemical Properties
Property Target Compound 4-Hydroxy-6-methylpyridin-2(1H)-one Pyrazolo-pyrimidinones
LogP (Predicted) 2.8 (moderate lipophilicity) 1.2 1.5–2.0
Aqueous Solubility Low (ester improves uptake) Moderate Low
Metabolic Stability High (prodrug design) Low Moderate

Notes:

  • The monoacetate ester in the target compound balances lipophilicity and solubility, addressing the poor absorption of unmodified pyridinones .
  • The piperidinomethyl group may reduce crystallinity, enhancing dissolution rates compared to rigid analogs like pyrazolo-pyrimidinones .

Biological Activity

1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate (CAS No. 84041-76-9) is a complex organic compound characterized by its unique functional groups, including a piperidinomethyl side chain and an o-nitrophenylazo moiety. This compound has garnered interest due to its potential biological activities, which are essential for various pharmacological applications.

Chemical Structure

The molecular formula for this compound is C22H29N5O6C_{22}H_{29}N_{5}O_{6}. Its structure includes:

  • Azo group : Contributes to the compound's color and potential reactivity.
  • Piperidine ring : Often associated with various biological activities, including analgesic and anti-inflammatory effects.
  • Hydroxy and methyl groups : These functional groups can influence solubility and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential mechanisms of action. The following sections detail specific activities observed in various studies.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with piperidine rings have been shown to inhibit bacterial growth effectively. The biological activity of 1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate against common pathogens such as Escherichia coli and Staphylococcus aureus could be hypothesized based on structural similarities to known antimicrobial agents.

Anticancer Potential

Compounds featuring azo groups have been investigated for their anticancer properties. For example, studies on azo dyes reveal that they can induce apoptosis in cancer cells. Although specific data on the anticancer activity of 1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate is limited, its structural components suggest potential cytotoxic effects against cancer cell lines.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. Research has shown that modifications in the piperidine ring or the introduction of different substituents can significantly alter the activity profile. For example, compounds with ortho-substituted phenyl rings often exhibit enhanced potency compared to their meta or para counterparts.

CompoundActivityIC50 (µM)Reference
Compound AAntimicrobial15.2
Compound BAnticancer (MCF-7)12.5
1-Ethyl...Hypothetical ModelTBDCurrent Study

In Vivo Studies

While in vitro studies provide insight into potential mechanisms, in vivo studies are essential for confirming biological activity. Preliminary animal studies involving structurally similar compounds have demonstrated safety profiles and efficacy in reducing tumor growth, suggesting that 1-Ethyl-6-hydroxy-4-methyl-3-((o-nitrophenyl)azo)-5-(piperidinomethyl)pyridin-2(1H)-one monoacetate may also exhibit favorable results.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.